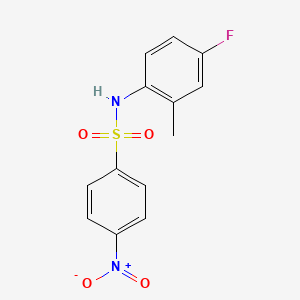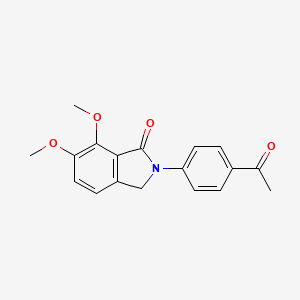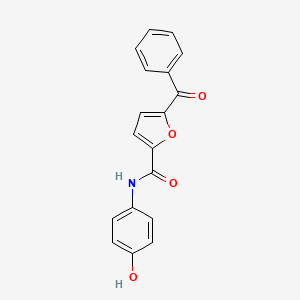![molecular formula C17H15ClN2O2 B5863688 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5863688.png)
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.
作用机制
The mechanism of action of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting specific enzymes or proteins in the target cells. For example, it has been reported that this compound inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit diverse biochemical and physiological effects. For example, this compound has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. In addition, this compound has been shown to exhibit antifungal and antibacterial activities against various pathogens.
实验室实验的优点和局限性
One of the main advantages of using 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole in lab experiments is its diverse biological activities. This compound can be used to study the mechanisms of inflammation, cancer, and microbial infections. In addition, this compound can be used as a fluorescent probe for detecting metal ions in biological samples. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound at appropriate concentrations and to monitor its effects on the target cells carefully.
未来方向
There are several future directions for research on 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole. One direction is to investigate the molecular targets of this compound in more detail. This will help to understand the mechanisms of action of this compound and to identify potential new targets for drug development. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. This will facilitate the use of this compound in various scientific research applications. Finally, future research can focus on developing new derivatives of this compound with improved biological activities and reduced toxicity.
合成方法
The synthesis of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves the reaction of 4-chloro-3,5-dimethylphenol with phenylacetic acid in the presence of thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-phenyl-1,2,4-oxadiazole-5-amine in the presence of triethylamine to yield this compound. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
科学研究应用
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. In addition, this compound has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer.
属性
IUPAC Name |
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-8-14(9-12(2)16(11)18)21-10-15-19-17(20-22-15)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZBIPCEWWLQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5863615.png)

![N'-(5-bromo-2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5863632.png)
![2-[2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5863634.png)
![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5863638.png)


![N-(3-acetylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5863659.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5863664.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B5863674.png)
![4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5863702.png)